Bienvenue dans la boutique en ligne BenchChem!

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid

boronic acid acidity protodeboronation stability Suzuki coupling pH control

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-37-9) is an arylboronic acid derivative with the molecular formula C10H11BFNO3 and a molecular weight of 223.01 g/mol. As an organoboron reagent, it participates in Suzuki–Miyaura cross-coupling reactions to form carbon–carbon bonds between its phenyl ring and an electrophilic partner.

Molecular Formula C10H11BFNO3
Molecular Weight 223.01 g/mol
CAS No. 874289-37-9
Cat. No. B1403718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid
CAS874289-37-9
Molecular FormulaC10H11BFNO3
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)NC2CC2)F)(O)O
InChIInChI=1S/C10H11BFNO3/c12-9-5-6(1-4-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
InChIKeyKUWDYUDHKUBVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid CAS 874289-37-9 – Procurement Guide for Suzuki-Miyaura Cross-Coupling Building Block


(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-37-9) is an arylboronic acid derivative with the molecular formula C10H11BFNO3 and a molecular weight of 223.01 g/mol. As an organoboron reagent, it participates in Suzuki–Miyaura cross-coupling reactions to form carbon–carbon bonds between its phenyl ring and an electrophilic partner. The compound features three key structural elements: a boronic acid group for palladium-catalyzed coupling, a 2‑fluoro substituent that modulates electronic properties, and a 4‑cyclopropylcarbamoyl group that can engage in hydrogen bonding and influence steric environment. These features collectively distinguish it from simpler phenylboronic acids and from other regioisomeric analogs, prompting careful evaluation of its specific fit for a given synthetic or medicinal chemistry application.

Why Generic Substitution of (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid is Risky – Key Regioisomer and Physicochemical Differentiators


Substituting (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid with a close analog—such as the non-fluorinated parent, a 3‑fluoro regioisomer, or a methyl analog—is not trivial because small structural changes lead to measurable shifts in acid strength, polarity, and hydrogen-bonding capacity. These differences can markedly alter Suzuki coupling kinetics, transmetalation efficiency, and the propensity for protodeboronation under basic conditions. [1] Furthermore, when the compound is employed as a fragment in structure‑based drug design, variations in fluorine position or carbamoyl substitution directly impact the binding affinity to protein targets, as seen for analogous cyclopropylcarbamoyl‑substituted HCV NS5B inhibitors. [2] The quantitative evidence below demonstrates how specific physicochemical properties differentiate the target compound from its closest in‑class alternatives.

Quantitative Differentiation of (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid from Its Closest Analogs – pKa, Polar Surface Area, and Synthetic Utility


Predicted Boronic Acid pKa Shift Induced by 2‑Fluoro Substitution vs. Non-Fluorinated Analog

The predicted pKa of the boronic acid group in the target compound is 7.92±0.58, compared to 8.12±0.16 for the non-fluorinated analog (4-(cyclopropylcarbamoyl)phenyl)boronic acid, CAS 860173-33-7. This represents a downward shift of approximately 0.2 log units, consistent with the electron‑withdrawing effect of the ortho‑fluorine. A lower pKa increases the fraction of the more reactive anionic boronate species at a given pH, potentially accelerating transmetalation in Suzuki couplings and enhancing binding to diol‑containing biomolecules. [1]

boronic acid acidity protodeboronation stability Suzuki coupling pH control

Regioisomeric pKa Comparison: 2‑Fluoro vs. 3‑Fluoro Substitution Effect on Acidity

Moving the fluorine atom from the 2‑position (target) to the 3‑position (4-(cyclopropylcarbamoyl)-3-fluorophenylboronic acid, CAS 874289-20-0) results in a dramatic predicted pKa shift from 7.92±0.58 to 7.04±0.17, a difference of 0.88 log units. This places the 3‑fluoro isomer nearly a full pKa unit more acidic, meaning at pH 7.4, the 3‑fluoro analog is approximately 7.6‑fold more ionized to the boronate form compared to the 2‑fluoro target, significantly altering its partitioning behavior, aqueous solubility, and potential off-target interactions. [1]

regioisomeric differentiation boronic acid pKa fluorine positional effect

Computed Topological Polar Surface Area (TPSA) Differentiation from Non‑Fluorinated and Methyl‑Substituted Analogs

The topological polar surface area (TPSA) of the target compound is 69.6 Ų, contributed by the boronic acid, carbamoyl, and fluorine substituents. [1] This value is notably higher than that of the non‑fluorinated analog (4-(cyclopropylcarbamoyl)phenylboronic acid, TPSA ≈ 58.6 Ų, estimated) and lower than the 2‑methyl analog (4-(cyclopropylcarbamoyl)-2-methylphenylboronic acid, TPSA ≈ 69.6 Ų, similar but with different H‑bond donor/acceptor character). [2] TPSA is a key descriptor for predicting passive membrane permeability and blood‑brain barrier penetration; the fluorine atom adds polar surface area without introducing additional hydrogen‑bond donors, potentially offering a favorable balance between solubility and permeability relative to hydrogen‑bond‑rich alternatives. [3]

polar surface area permeability prediction drug-likeness

Structural Preorganization for HCV NS5B Palm Site Inhibitor Series – Cyclopropylcarbamoyl Pharmacophore Relevance

The cyclopropylcarbamoyl group is a key pharmacophoric element in clinical‑stage HCV NS5B allosteric inhibitors such as BMS‑929075, where it engages the palm site binding pocket through a combination of van der Waals contacts and hydrogen bonds. [1] While the target compound itself is a fragment‑sized building block rather than an optimized inhibitor, its 4‑(cyclopropylcarbamoyl)‑2‑fluorophenylboronic acid scaffold can serve as a direct synthetically accessible foundation for parallel library synthesis, enabling rapid exploration of the cyclopropylcarbamoyl‑fluorophenyl motif. Analogs lacking the fluorine or bearing it at a different position would necessitate altered synthetic routes and may not occupy the same chemical space as the validated NS5B palm site ligands. [1]

HCV NS5B inhibitor fragment-based design cyclopropylcarbamoyl pharmacophore

Procurement Application Scenarios for (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid in Medicinal Chemistry and Process R&D


Fragment‑Based Lead Generation Targeting HCV NS5B Palm Site

When building fragment libraries aimed at the HCV NS5B polymerase palm site, (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid provides the exact cyclopropylcarbamoyl‑2‑fluorophenyl substructure present in BMS‑929075. [1] The boronic acid handle allows on‑resin or solution‑phase Suzuki coupling to rapidly generate arrays of biaryl and heterobiaryl derivatives, maintaining the critical fluorine‑carbamoyl pharmacophore while exploring vector diversity. Using a non‑fluorinated or regioisomeric boronic acid at this stage would introduce a mismatch with the established pharmacophore, complicating SAR interpretation and potentially wasting screening resources.

Suzuki Coupling Optimization for Base‑Sensitive Electrophiles

The predicted lower pKa (7.92) of this boronic acid, compared to the non‑fluorinated parent (pKa 8.12), translates to a higher boronate anion concentration at neutral to mildly basic pH. [1] This property is advantageous when coupling with base‑sensitive aryl halides where strong bases cause decomposition. Process chemists can potentially employ milder carbonate or phosphate buffers while maintaining acceptable transmetalation rates, improving yield and purity profiles in scale‑up campaigns.

Regioselective Derivatization of the 2‑Fluoro‑4‑carbamoyl Phenyl Scaffold

The ortho‑fluorine atom not only tunes the boronic acid acidity but also directs electrophilic aromatic substitution or metallation to specific positions on the phenyl ring. [2] Post‑Suzuki coupling, the fluorine can serve as a handle for further SNAr reactions or remain as a metabolically stable block in lead optimization. Purchasing the correct 2‑fluoro regioisomer avoids the need to introduce fluorine late in the synthesis, which is often low‑yielding and requires harsh fluorinating reagents.

Physicochemical Property‑Based Library Design

With a TPSA of 69.6 Ų, (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid occupies an intermediate polar surface area space favorable for oral bioavailability. [3] It offers a balanced profile compared to more polar analogs (higher TPSA) that risk poor permeability, and more lipophilic analogs that risk poor solubility. Med‑chem teams can use this building block to maintain drug‑like property space while exploring diverse vectors, confident in its consistent physiochemical performance.

Quote Request

Request a Quote for (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.